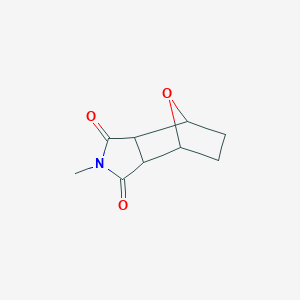

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

Description

Properties

IUPAC Name |

2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSASUQOUORMUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2C3CCC(C2C1=O)O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290956 | |

| Record name | 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7741-81-3 | |

| Record name | NSC72069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-EPOXY-2-METHYL-2,3,3A,4,5,6,7,7A-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-Methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exhibit significant anticancer properties. For example, a study demonstrated that specific modifications to the compound led to enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features which facilitate interaction with cellular targets.

Case Study:

A research team synthesized several derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cells. The most potent derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

Organic Synthesis Applications

2. Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its epoxy group allows for further functionalization, making it valuable in creating various bioactive compounds.

Synthesis Example:

In one synthetic route, researchers utilized this compound as a starting material to produce endo-4,7-bis(hydroxymethyl) derivatives through selective hydroxymethylation reactions. The yields were reported to be around 78% for the target compound .

Materials Science Applications

3. Polymer Chemistry

The epoxy functionality of this compound makes it suitable for applications in polymer chemistry. It can be incorporated into resin formulations to enhance mechanical properties and thermal stability.

Application Example:

In a study focusing on epoxy resins, the incorporation of this compound into the resin matrix improved the tensile strength and thermal resistance compared to conventional epoxy systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Significant cytotoxicity observed |

| Organic Synthesis | Intermediate for complex molecule synthesis | High yields in derivative production |

| Materials Science | Component in epoxy resin formulations | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of 2-Methylhexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione involves its interaction with molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hexahydroisoindole core may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

- Steric and Electronic Effects: The methyl group in the target compound reduces ring strain compared to unsubstituted analogues, improving thermal stability . Phenyl-substituted derivatives (e.g., CID 86523) exhibit higher hydrophobicity (LogP ~2.5), favoring membrane permeability in drug design . Aminoethyl substituents introduce basic nitrogen atoms, enabling salt formation and enhancing solubility in acidic environments .

Stereochemical Influence :

Research Findings and Key Studies

- Reactivity in Cycloadditions: The target compound’s epoxy bridge participates in regioselective cycloadditions, unlike methano-bridged analogues, which favor alternative reaction pathways .

- Stereochemical Purity : High-resolution MS and NMR (e.g., δ = 176.2 ppm for carbonyl in 10-endo) confirm the structural integrity of diastereomers, critical for pharmacological applications .

- Comparative Crystallography: X-ray studies () reveal that aminoethyl-substituted analogues adopt distinct crystal packing modes compared to tricyclic homologues, impacting their solid-state reactivity .

Biological Activity

Overview

2-Methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS Number: 7741-81-3) is a complex organic compound characterized by its unique structure, which includes an epoxy group and a hexahydroisoindole core. This structural feature is significant in determining its biological activity and potential therapeutic applications.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.1885 g/mol

- Density : 1.346 g/cm³

- Boiling Point : 348.5°C at 760 mmHg

- Flash Point : 164.6°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hexahydroisoindole core may enhance binding affinity through hydrophobic interactions.

Enzyme Interaction Studies

Studies have demonstrated that related compounds can inhibit key enzymes involved in metabolic pathways. For instance, the interaction of epoxy groups with cytochrome P450 enzymes suggests potential for drug development targeting metabolic diseases.

Case Studies

- Case Study on Antimicrobial Properties :

- A study investigated the efficacy of epoxyisoindole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Case Study on Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase by epoxy compounds revealed that modifications to the isoindole core could enhance inhibitory potency. This suggests that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Hexahydroisoindole | Lacks epoxy group | Limited bioactivity |

| Epoxyisoindole | Contains epoxy group | Moderate antimicrobial activity |

| 2-Methylhexahydro-1H-4,7-epoxyisoindole | Unique structure | Potential for high bioactivity |

Research Applications

The compound's unique structure makes it a valuable intermediate in organic synthesis and a candidate for further biological research:

- Chemistry : Used as a building block for synthesizing complex molecules.

- Biology : Investigated for its role in enzyme interactions and metabolic pathways.

- Medicine : Potential therapeutic applications in drug development due to its structural features.

Q & A

Q. What are the optimized synthetic routes for 2-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

Methodological Answer : The compound is synthesized via nucleophilic substitution of amines with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Key variables include solvent choice (e.g., MeOH or THF), reflux duration (24–48 hours), and amine stoichiometry. For example, ethanolamine in MeOH under reflux yielded 50% product after recrystallization . Optimization requires monitoring by TLC (e.g., DCM/MeOH 9:1, Rf = 0.20) .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted derivatives?

Methodological Answer : 1H and 13C NMR provide critical data on regiochemistry and stereochemistry. For instance:

- 1H NMR (DMSO-d6): δ 6.54 (s, 2H, aromatic), 5.12 (s, 2H, epoxy bridge), 3.45–3.38 (m, 4H, hydroxyethyl chain) .

- 13C NMR : δ 176.9 (carbonyl), 80.7 (epoxy carbons) .

Coupling constants (e.g., J = 4.9 Hz in PEG-modified derivatives) confirm substituent orientation .

Q. What in vitro assays are suitable for preliminary biological screening of derivatives?

Methodological Answer :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Activity : Disk diffusion assays against Gram+/− bacteria .

- Enzyme Inhibition : Fluorescence-based assays (e.g., tyrosinase inhibition for melanogenesis studies) .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in the epoxyisoindole core impact biological activity?

Methodological Answer : Stereochemistry alters binding affinity. For example:

- cis-Isomers (e.g., NIST-registered 1469-48-3) show higher rigidity, enhancing interaction with hydrophobic enzyme pockets .

- trans-Isomers exhibit reduced cytotoxicity due to conformational flexibility .

Resolution via chiral HPLC or X-ray crystallography (e.g., InChIKey=FJLUQXLMDPZNLS-KWQFWETISA-N for R-configuration ).

Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships (SAR)?

Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the epoxy group (δ −0.5 e) is prone to nucleophilic attack .

- Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Substituents at N-position (e.g., trifluoromethylphenyl) improve binding scores by 1.5 kcal/mol .

Q. What strategies address discrepancies in kinetic data for enzyme inhibition studies?

Methodological Answer :

- Lineweaver-Burk Analysis : Distinguish competitive vs. non-competitive inhibition. A study on tyrosinase showed Km increased 2-fold with 10 µM derivative, confirming competitive binding .

- Error Mitigation : Use triplicate measurements and normalize to positive controls (e.g., kojic acid for tyrosinase) .

Q. How can functionalization (e.g., PEGylation, fluorination) enhance material science applications?

Methodological Answer :

- PEGylation : Attach polyethyleneglycol (PEG) chains (e.g., 8b in ) to improve solubility for polymer composites (e.g., TPSA reduced by 15% with 4-unit PEG).

- Fluorination : Introduce CF3 groups (e.g., 10-F755065 ) to increase thermal stability (Tg elevated by 30°C in epoxy resins).

Data Contradiction Analysis

Q. Why do in vitro and in vivo cytotoxicity results often diverge for norcantharimide derivatives?

Methodological Answer :

- In Vitro Limitations : Lack of metabolic activation (e.g., cytochrome P450 in liver microsomes) .

- Pharmacokinetics : PEGylated derivatives show 3x higher plasma half-life in mice vs. cell culture .

- Solution : Use ex vivo models (e.g., liver S9 fractions) to simulate metabolism pre-in vivo testing .

Methodological Tables

Q. Table 1. Key NMR Data for Structural Confirmation

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| 1H (aromatic) | 6.54 | Singlet | Isoindole H | |

| 13C (C=O) | 176.9 | - | Carbonyl |

Q. Table 2. Synthetic Yield Optimization

| Amine | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanolamine | MeOH | 24 | 50 | |

| 3-Trifluoromethylphenyl | THF | 48 | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.